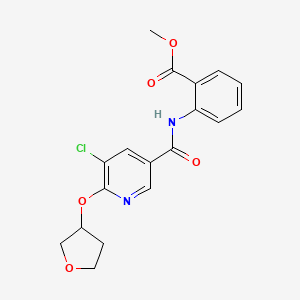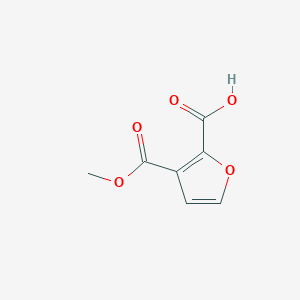![molecular formula C24H23N3O4 B2493225 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 866048-95-5](/img/structure/B2493225.png)
3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound of interest belongs to a class of compounds known for their versatile applications in materials science, including antimicrobial, optoelectronic applications, and as building blocks in heterocyclic chemistry. The structural complexity and functional diversity of these compounds allow for a wide range of chemical reactions and properties.
Synthesis Analysis
Compounds similar to the one mentioned are typically synthesized through reactions involving 2-arylhydrazono-3-oxopropanals, which react with various reagents to yield oximes, hydrazones, and other derivatives. These reactions often involve cyclization, condensation, and the formation of complexes with metals for enhanced functionality (Abdel-Khalik, Agamy, & Elnagdi, 2000); (Al‐Sulami et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds is characterized through spectroscopic methods such as FTIR, 1H NMR, and density functional theory (DFT) analyses. These analyses provide insights into the morphological features, thermal stability, and molecular configurations of the compounds (Al‐Sulami et al., 2023).
Chemical Reactions and Properties
The chemical behavior includes reactions with hydroxylamine hydrochloride, yielding corresponding oximes and isoxazoles upon reflux in acetic anhydride. Treatment with hydrazines affords dihydrazones, which can be converted into arylazopyrazoles or triazoles under specific conditions (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has explored the synthesis and spectral characterization of asymmetrical azines derived from related compounds. These include 3,5-dimethoxy-4‑hydroxy benzaldehyde and their evaluation in biological contexts, particularly in antiproliferative activities against MCF-7 cell lines (Ganga & Sankaran, 2020).
Biological Evaluation
- Studies have been conducted on compounds similar to the one , demonstrating their potential in biological applications. For instance, arylazopyrazole pyrimidone compounds, closely related in structure, have been evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Catalytic and Redox Properties
- Diphenoxo bridged dinuclear zinc complexes, incorporating similar hydrazono compounds, have been studied for their catalytic and redox properties. These studies include investigating their catalytic activity in the oxidation of primary alcohols and examining their redox properties through cyclic voltammetric measurements (Dhara, Singh, & Ghosh, 2016).
Antioxidant Activity
- Research has been conducted on the synthesis of derivatives of 2-oxopropanal, a compound structurally similar to 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, and their evaluation for antioxidant activity. Such studies contribute to understanding the potential health benefits and applications of these compounds (Shih & Ke, 2004).
Eigenschaften
IUPAC Name |
(2E,3E)-2-[(2,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-29-20-13-14-23(30-2)21(15-20)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUAOHRBENGBFG-LGQFIBAESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)



![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2493159.png)

![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)
![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)